

# A Comprehensive Technical Guide to 4-Nitrophenylboronic Acid Pinacol Ester

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## Compound of Interest

Compound Name: 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-nitrophenylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrates the reaction's catalytic cycle.

## Core Properties and Data

4-Nitrophenylboronic acid pinacol ester is a key building block, particularly in the synthesis of complex organic molecules. Its utility is rooted in the stability of the pinacol boronate ester and the reactivity of the nitrophenyl group, which can be a precursor for other functional groups.

Table 1: Physicochemical Properties of 4-Nitrophenylboronic Acid Pinacol Ester

Property	Value	References
Molecular Weight	249.07 g/mol	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> BNO <sub>4</sub>	[1][3]
CAS Number	171364-83-3	[1][2]
Appearance	White to off-white powder or crystals	[4]
Melting Point	112-116 °C	[2][5]
Purity	Typically ≥95%	[2]
Solubility	Slightly soluble in water	[4][5]
Storage Conditions	Room temperature, sealed in a dry, dark place, often under an inert atmosphere like Argon	[1][5]
Synonyms	4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene, 1-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene	[1][2][3]

## Key Applications in Research and Development

4-Nitrophenylboronic acid pinacol ester is a crucial reactant in various synthetic transformations. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6][7] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Other significant applications include:

- Synthesis of aryl azides.[2][8]
- Arylation of allylic chlorides.[2][8]

- Synthesis of RNA conjugates.[\[2\]](#)[\[8\]](#)
- Alkoxyacylation reactions.[\[2\]](#)[\[8\]](#)
- Development of mTOR and PI3K inhibitors for potential antitumor agents.[\[2\]](#)[\[8\]](#)

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section details a general yet comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction using 4-nitrophenylboronic acid pinacol ester with an aryl halide.

Objective: To synthesize a 4-nitro-1,1'-biphenyl derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

- 4-Nitrophenylboronic acid pinacol ester
- Aryl halide (e.g., Aryl bromide or iodide)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ , or  $\text{Na}_2\text{CO}_3$ )
- Solvent (e.g., Toluene, Dioxane, THF, often with a small amount of water)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

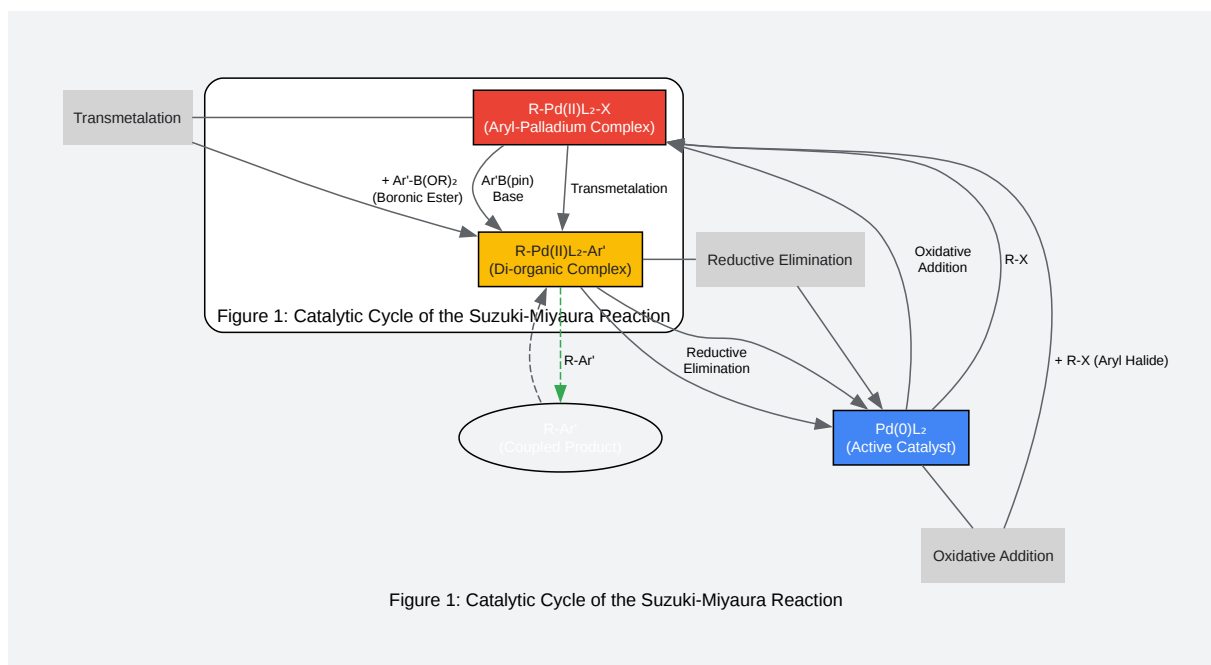
Procedure:

- Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv.), 4-nitrophenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2-3 equiv.).

- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) to the flask via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
- **Characterization:** Characterize the final product using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.<sup>[6][7]</sup>



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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